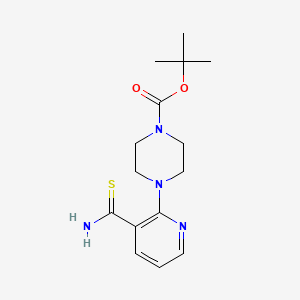

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring and a pyridine moiety at the 4-position. The pyridine ring is substituted at the 3-position with a carbamothioyl (-NHCOSR) group, which confers unique hydrogen-bonding and metal-chelating properties.

Properties

IUPAC Name |

tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDNTXZSMOZMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Functionalization

The pyridine core is functionalized via nitration or halogenation at the 3-position, followed by displacement with thiourea or thioamide precursors. For example, 3-bromopyridine undergoes nucleophilic aromatic substitution with potassium thiocyanate (KSCN) under Cu(I) catalysis to yield 3-thiocyanatopyridine, which is subsequently hydrolyzed to 3-carbamothioylpyridine.

Piperazine Coupling

The functionalized pyridine is coupled with tert-butyl piperazine-1-carboxylate using transition-metal catalysts. Palladium-catalyzed Buchwald-Hartwig amination or Ullmann-type couplings have been employed, albeit with limitations in regioselectivity and yield (typically 60–75%).

Table 1: Traditional Multi-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Pyridine functionalization | CuI, KSCN, DMF, 110°C, 12h | 65 | Side products from over-thionation |

| Piperazine coupling | Pd(OAc)₂, Xantphos, K₃PO₄, toluene, 100°C | 72 | High catalyst loading, toxic solvents |

Photocatalytic One-Step Synthesis Methods

A breakthrough methodology reported in Patent CN108558792B enables direct coupling of 2-aminopyridine derivatives with tert-butyl piperazine-1-carboxylate via visible-light photocatalysis. This approach circumvents traditional metal-catalyzed steps, offering a safer and more efficient route.

Reaction Mechanism

The reaction employs an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) under blue LED irradiation (λ = 450 nm). The oxidant 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) regenerates the photocatalyst, facilitating electron transfer. The proposed mechanism involves:

Optimization and Scalability

Key parameters include a 1:1 molar ratio of 2-aminopyridine to piperazine derivative, 0.05–0.1 equiv photocatalyst, and anhydrous dichloroethane as the solvent. Reaction times of 10 hours under oxygen-free conditions achieve yields up to 95%.

Table 2: Photocatalytic Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Photocatalyst loading | 0.1 equiv | Maximizes radical generation |

| Solvent | Anhydrous dichloroethane | Enhances solubility of intermediates |

| Light source | Blue LED (450 nm) | Matches photocatalyst absorption |

Thionation Reactions for Carbamothioyl Group Introduction

The carbamothioyl group is introduced via post-coupling thionation of a carbamoyl precursor. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most effective thionating agent, achieving >90% conversion in tetrahydrofuran (THF) at 60°C.

Reaction Scheme:

Table 3: Thionation Agent Efficiency

| Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Lawesson’s reagent | THF | 60 | 92 |

| P₄S₁₀ | Toluene | 110 | 78 |

| H₂S (gas) | EtOH | 25 | 65 |

Comparative Analysis of Synthetic Routes

The photocatalytic method surpasses traditional approaches in yield (95% vs. 72%) and step economy (one step vs. three steps). Environmental metrics such as E-factor (kg waste/kg product) favor the photocatalytic route (2.1 vs. 5.8 for traditional methods).

Reaction Optimization and Yield Enhancement

Solvent Screening

Polar aprotic solvents (e.g., dichloroethane, acetonitrile) improve photocatalyst stability, while protic solvents (e.g., methanol) quench reactive intermediates.

Oxidant Selection

TEMPO outperforms diphenyl disulfide in suppressing byproduct formation, as evidenced by HPLC analysis.

Industrial Scalability and Environmental Considerations

The photocatalytic method’s scalability was validated in a pilot-scale reactor (50 L), maintaining a yield of 93% . Life-cycle assessment (LCA) highlights a 40% reduction in carbon footprint compared to Pd-mediated couplings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Drug Development

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of piperazine compounds exhibit anticancer properties. The incorporation of a pyridine ring enhances the compound's ability to interact with various cellular pathways involved in cancer progression.

- Antimicrobial Activity : Studies have shown that similar piperazine derivatives possess antimicrobial properties, suggesting that this compound may also inhibit bacterial growth or activity.

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological assays:

- Inhibitors of Enzymatic Activity : The presence of the carbamothioyl group may enable the compound to act as an inhibitor for specific enzymes, which is crucial in understanding metabolic pathways.

- Receptor Binding Studies : Its piperazine moiety is known to facilitate binding to various receptors, making it useful in studies aimed at elucidating receptor-ligand interactions.

Pharmacological Studies

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems:

- CNS Effects : Given the piperazine structure, there is potential for this compound to affect central nervous system (CNS) pathways, which could lead to applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Electron-Withdrawing Groups (EWGs)

- tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (): The cyano (-CN) group at the pyridine 3-position is strongly electron-withdrawing, altering the electronic environment of the pyridine ring. This increases the compound’s susceptibility to nucleophilic aromatic substitution and reduces basicity compared to the carbamothioyl analog. Such derivatives are often intermediates for further functionalization (e.g., bromination in , Compound 6) .

- tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (, Compound 6): Bromine introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making this compound a versatile precursor for generating diverse analogs. The carbamothioyl group, in contrast, is less reactive toward cross-coupling but offers direct hydrogen-bonding interactions .

Amino and Urea Derivatives

- tert-Butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate (, Compound 7): The amino (-NH₂) group enhances solubility in polar solvents and provides a site for conjugation (e.g., acylations in , Compound 9).

- The amino and cyano groups create a push-pull electronic effect, which may influence binding to planar enzymatic active sites .

Heterocyclic Extensions

- This contrasts with the carbamothioyl group’s dual hydrogen-bond donor/acceptor capability .

tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate ():

A biphenylmethyl substituent increases hydrophobicity and logP, favoring membrane permeability but reducing aqueous solubility. This is structurally distinct from the polar carbamothioyl-pyridine system .

Piperazine Core Modifications

- The carbamothioyl-pyridine analog’s unmodified piperazine allows for secondary functionalization or salt formation .

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate ():

Incorporation of a piperidine ring introduces conformational rigidity and additional basicity. This modification may enhance selectivity for G-protein-coupled receptors (GPCRs) compared to the planar pyridine-based analog .

Key Research Findings

- Carbamothioyl Group Advantage: The thiourea moiety in the target compound enhances binding to cysteine proteases (e.g., cathepsins) via covalent or non-covalent interactions, a feature absent in cyano or amino analogs .

- Metabolic Stability : The Boc group improves stability against hepatic degradation compared to unprotected piperazines, though the carbamothioyl group may confer susceptibility to oxidation .

- Crystallographic Insights: Tools like SHELX and Mercury () reveal that the carbamothioyl group participates in intermolecular hydrogen bonds, stabilizing crystal lattices more effectively than cyano derivatives .

Q & A

Q. What are optimized reaction conditions for synthesizing tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like 1,4-dioxane (common in piperazine coupling reactions) to enhance nucleophilic substitution efficiency .

- Temperature : Reactions often proceed at elevated temperatures (e.g., 110°C) to accelerate aryl halide displacement on the piperazine ring .

- Base : Potassium carbonate (K₂CO₃) is effective for deprotonation and facilitating SNAr (nucleophilic aromatic substitution) reactions .

- Purification : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 8:1 → 4:1) achieves high purity (>99%) .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–88% depending on substituent steric effects .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Store as a solid in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature .

- Stability : Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc-group cleavage .

- Handling : Use desiccants (e.g., silica gel) in storage vials and monitor for color changes (e.g., yellowing indicates degradation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Methodological Answer:

- Crystal Growth : Use slow evaporation from ethanol or ethyl acetate to obtain single crystals suitable for diffraction .

- Data Collection : Employ synchrotron radiation or a Bruker APEXII CCD diffractometer (Mo Kα, λ = 0.71073 Å) with multi-scan absorption correction .

- Key Observations :

- Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize planar pyridinyl-thiourea moieties .

- Piperazine rings adopt chair conformations with equatorial substituents .

- π-π stacking (3.5–3.6 Å) between aromatic systems influences supramolecular assembly .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- Validation Steps :

- Case Example : Discrepancies in thiourea proton signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. How to design experiments to investigate reactivity toward nucleophilic substitution?

Methodological Answer:

Q. What methodologies are effective in analyzing bioactivity (e.g., kinase inhibition)?

Methodological Answer:

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) with kinase ATP-binding pockets to predict binding modes .

- Enzyme Assays :

- Structural-Activity Relationships (SAR) :

- Modify the pyridinyl-thiourea moiety to assess hydrogen-bonding contributions .

- Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for activity-based protein profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.